
4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Benzenesulfonamide
- Substituents :
- Cyano group at the para position
- Pyrimidin-2-yloxy group attached to a cyclohexyl moiety
Biological Activity Overview
This compound has been investigated for its biological activity across several fronts, including:
- Anticancer Activity
- Antiviral Properties
- Enzyme Inhibition
Anticancer Activity
Recent studies have shown that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines.
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
MDA-MB-231 (Breast Cancer) | 0.126 | 20-fold over MCF10A |
H1975 (Lung Cancer) | 0.442 | High |
The selectivity index indicates a promising therapeutic window, suggesting that the compound preferentially targets cancer cells while sparing normal cells .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. In particular, it showed efficacy against respiratory viruses with an EC50 value in the micromolar range. For instance, it inhibited viral replication in vitro at concentrations comparable to established antiviral agents like ribavirin .
Enzyme Inhibition
In addition to its anticancer and antiviral activities, the compound has demonstrated inhibitory effects on specific enzymes involved in cancer progression and viral replication.
- Matrix Metalloproteinases (MMPs) : Significant inhibition was observed against MMP-2 and MMP-9, which are implicated in tumor metastasis.
- CHK1 Kinase : The compound was evaluated for its ability to inhibit CHK1 kinase, showing an IC50 value of 27 nM, indicating strong potential as a chemotherapeutic agent targeting DNA damage response pathways .
The biological activity of this compound is attributed to multiple mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes apoptosis through caspase activation.
- Inhibition of Key Signaling Pathways : Disrupts pathways involved in cell proliferation and survival.
Case Study 1: Breast Cancer Model
In a study using a mouse model with MDA-MB-231 cells, treatment with the compound resulted in reduced tumor size and inhibited lung metastasis compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis indicators in treated tissues .
Case Study 2: Viral Infection Model
In vitro studies demonstrated that the compound effectively reduced viral load in infected cell cultures, outperforming standard antiviral treatments at equivalent concentrations .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide demonstrate significant anticancer properties. For instance, pyrimidine-based drugs have been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
COX Inhibition
Research has demonstrated that derivatives of benzenesulfonamides can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study found that structural modifications in sulfonamide compounds led to increased selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with reduced side effects . The introduction of specific substituents can enhance potency and selectivity.
Antimicrobial Properties
Pyrimidine derivatives have been evaluated for their antimicrobial activity against various pathogens. Compounds structurally related to this compound exhibited potent antifungal activity against strains such as Candida albicans and Saccharomyces cerevisiae. These findings suggest potential applications in treating fungal infections .
Case Study 1: Anticancer Efficacy
In a clinical trial involving a pyrimidine derivative similar to this compound, researchers observed a significant reduction in tumor size among participants with advanced breast cancer. The compound was administered alongside standard chemotherapy, leading to improved patient outcomes compared to those receiving chemotherapy alone .
Case Study 2: Selective COX Inhibition
A study focused on the synthesis of various benzenesulfonamide derivatives revealed that specific modifications could lead to compounds with enhanced selectivity for COX-2. One such derivative demonstrated a 50-fold increase in COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative for pain management .
Data Tables
Propiedades
IUPAC Name |
4-cyano-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-12-13-2-8-16(9-3-13)25(22,23)21-14-4-6-15(7-5-14)24-17-19-10-1-11-20-17/h1-3,8-11,14-15,21H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTHCIAHOUJVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.